Acide 3-hydroxyphénylacétique

Vue d'ensemble

Description

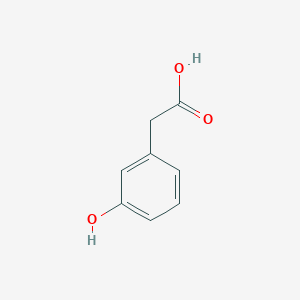

3-Hydroxyphenylacetic acid (HPA) is an organic compound with the molecular formula C8H8O3. It is a metabolite of the neurotransmitter dopamine, and is found in the urine of humans and other animals. HPA is also known as 3-hydroxytyramine, 3-hydroxy-L-tyrosine, and 3-hydroxy-L-phenylalanine. It is a major component of the urine of mammals, and is used as a marker for dopamine metabolism in clinical studies. HPA has been studied extensively in both in vivo and in vitro studies, and has been found to have a number of biological activities.

Applications De Recherche Scientifique

Réduction de la pression artérielle

L'acide 3-HPAA a été identifié comme un métabolite flavonoïde abaissant la pression artérielle . La consommation régulière d'aliments riches en polyphénols, qui peuvent être métabolisés en acide 3-HPAA par le microbiote intestinal, a été associée à une grande variété d'effets bénéfiques pour la santé, notamment la prévention des maladies cardiovasculaires . Des études in vivo ont montré que l'acide 3-HPAA peut provoquer une diminution de la pression artérielle dépendante de la dose .

Vasodilatation

L'acide 3-HPAA aurait des effets vasodilatateurs ex vivo . Il détend les segments d'artère coronaire porcine précontractés via un mécanisme partiellement dépendant de l'intégrité endothéliale . Cette relaxation a été considérablement altérée après l'inhibition de la synthase d'oxyde nitrique endothéliale . Ainsi, l'acide 3-HPAA diminue la pression artérielle in vivo par la relaxation des vaisseaux, et ce mécanisme pourrait être basé sur la libération d'oxyde nitrique par la couche endothéliale .

Protection contre la cytotoxicité induite par l'acétaldéhyde

L'acide 3-HPAA, le principal métabolite des glycosides de quercétine, a été trouvé pour protéger les hépatocytes contre la cytotoxicité induite par l'acétaldéhyde . Il augmente l'activité totale de l'aldéhyde déshydrogénase, ce qui contribue à prévenir les maladies chroniques induites par l'alcool . Le prétraitement à l'acide 3-HPAA à la concentration requise pour la régulation positive de l'aldéhyde déshydrogénase a complètement inhibé la cytotoxicité induite par l'acétaldéhyde

Mécanisme D'action

Target of Action

3-Hydroxyphenylacetic acid (3-HPAA) primarily targets the vascular system , specifically the endothelial cells within blood vessels . The compound interacts with these cells to induce vasorelaxation, which is the relaxation of smooth muscle cells within the blood vessels .

Mode of Action

3-HPAA interacts with its targets, the endothelial cells, to induce a vasorelaxant effect . This interaction is believed to be partially dependent on endothelium integrity . The relaxation effect of 3-HPAA was found to be significantly impaired after the inhibition of endothelial nitric oxide synthase (eNOS) , suggesting that the compound might induce vasorelaxation through the release of nitric oxide by the endothelial layer .

Biochemical Pathways

3-HPAA is a metabolite formed by the gut microbiota from the intake of polyphenol-rich food . It is a major metabolite, with up to 35% of ingested quercetin rutinosides resulting in 3-HPAA . The compound is also a substrate of the enzyme 4-hydroxyphenylacetate 3-monooxygenase in the pathway of tyrosine metabolism .

Pharmacokinetics

The parent flavonoids from which 3-HPAA is derived have mostly low bioavailability . Their metabolites, including 3-hpaa, have been hypothesized to be bioactive . The compound is formed by the gut microbiota and exerts its effects in vivo .

Result of Action

The primary result of 3-HPAA’s action is a dose-dependent decrease in arterial blood pressure . This is achieved through the compound’s vasorelaxant effect, which is believed to be based on the release of nitric oxide by the endothelial layer . No significant changes in heart rate were observed during this process .

Action Environment

The action of 3-HPAA is influenced by the gut microbiota, which forms the compound from the intake of polyphenol-rich food . The compound’s vasorelaxant effect is also partially dependent on the integrity of the endothelium, suggesting that the health of the vascular system can influence the compound’s action, efficacy, and stability .

Safety and Hazards

3-Hydroxyphenylacetic acid causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Analyse Biochimique

Biochemical Properties

3-Hydroxyphenylacetic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to the γ-hydroxybutyrate receptor and GABA A receptors in rat cerebrocortical membranes . Additionally, 3-Hydroxyphenylacetic acid increases the activity of aldehyde dehydrogenase in Hepa-1c1c7 and HepG2 cells, protecting these cells from acetaldehyde-induced cytotoxicity . It also exhibits activity against Pseudomonas aeruginosa .

Cellular Effects

3-Hydroxyphenylacetic acid has notable effects on various types of cells and cellular processes. It has been shown to decrease arterial blood pressure in spontaneously hypertensive rats by inducing vasorelaxation . This effect is partially dependent on the integrity of the endothelium and involves the release of nitric oxide . Furthermore, 3-Hydroxyphenylacetic acid has been found to rejuvenate spermatogenic dysfunction in aged mice through a mechanism mediated by GPX4, which restrains ferroptosis and restores spermatogenesis .

Molecular Mechanism

The molecular mechanism of 3-Hydroxyphenylacetic acid involves several pathways. It induces vasorelaxation by promoting the release of nitric oxide from the endothelial layer . Additionally, it upregulates GPX4, thereby inhibiting ferroptosis and improving spermatogenesis in aged mice . These mechanisms highlight the compound’s ability to interact with specific biomolecules and modulate their activity to exert its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxyphenylacetic acid have been observed to change over time. The compound has been shown to decrease blood pressure in a dose-dependent manner when administered intravenously to spontaneously hypertensive rats . In ex vivo experiments, it relaxed precontracted porcine coronary artery segments, with the relaxation being significantly impaired after endothelial nitric oxide synthase inhibition . These findings suggest that the stability and activity of 3-Hydroxyphenylacetic acid can vary depending on the experimental conditions and duration.

Dosage Effects in Animal Models

The effects of 3-Hydroxyphenylacetic acid vary with different dosages in animal models. In spontaneously hypertensive rats, the compound caused a dose-dependent decrease in arterial blood pressure without significant changes in heart rate . At higher doses, 3-Hydroxyphenylacetic acid induced ataxia and decreased locomotor activity in mice . These observations indicate that while the compound has beneficial effects at certain dosages, it may also exhibit adverse effects at higher concentrations.

Metabolic Pathways

3-Hydroxyphenylacetic acid is involved in several metabolic pathways. It is a metabolite of dietary phenols and flavonoids, formed by the action of gut microbiota . The compound is a substrate of the enzyme 4-hydroxyphenylacetate 3-monooxygenase in the tyrosine metabolism pathway . Additionally, it has been associated with phenylketonuria, an inborn error of metabolism .

Transport and Distribution

Within cells and tissues, 3-Hydroxyphenylacetic acid is transported and distributed through various mechanisms. It is a marker of gut Clostridium species and can also be found in Klebsiella . The compound’s distribution is influenced by its interactions with specific transporters and binding proteins, which affect its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of 3-Hydroxyphenylacetic acid plays a role in its activity and function. It is involved in the tyrosine metabolism pathway and interacts with the enzyme 4-hydroxyphenylacetate 3-monooxygenase . This interaction may direct the compound to specific compartments or organelles within the cell, influencing its biochemical properties and effects on cellular processes.

Propriétés

IUPAC Name |

2-(3-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMDYYGIDFPZAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211148 | |

| Record name | 3-Hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000440 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL | |

| Record name | 3-Hydroxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000440 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

621-37-4 | |

| Record name | 3′-Hydroxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybenzeneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 621-37-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-hydroxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBENZENEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K59Z6Z8REF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000440 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

129 °C | |

| Record name | 3-Hydroxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000440 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B16516.png)